Methyl 2-(4-amino-3-methylphenoxy)acetate
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Overview
Description
Methyl 2-(4-amino-3-methylphenoxy)acetate: is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol It is primarily used in research and development within the fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of Methyl 2-(4-amino-3-methylphenoxy)acetate typically involves the reaction of 4-amino-3-methylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(4-amino-3-methylphenoxy)acetate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-amino-3-methylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-3-methylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 2-(4-hydroxy-3-methylphenoxy)acetate
- Methyl 2-(4-nitro-3-methylphenoxy)acetate
- Methyl 2-(4-chloro-3-methylphenoxy)acetate
Comparison:
Methyl 2-(4-amino-3-methylphenoxy)acetate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents (e.g., hydroxy, nitro, chloro). This uniqueness makes it valuable in specific research applications where the amino functionality is crucial .
Properties
IUPAC Name |
methyl 2-(4-amino-3-methylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7-5-8(3-4-9(7)11)14-6-10(12)13-2/h3-5H,6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZRRAXRQWPIPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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